molecular formula C10H9BrIN3O4 B8027500 8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Cat. No.: B8027500
M. Wt: 442.00 g/mol
InChI Key: VRFSPAKHMUUKAA-UHFFFAOYSA-N
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Description

8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a halogenated imidazo[1,2-a]pyridine derivative with a nitro group at position 6 and an iodine atom at position 7. The hydrobromide salt enhances its crystallinity and solubility in polar solvents. Imidazo[1,2-a]pyridines are recognized for their pharmacological versatility, including anticancer, antimicrobial, and central nervous system modulation .

Properties

IUPAC Name

ethyl 8-iodo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFSPAKHMUUKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrIN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Ethyl Bromooxoacetate Route

Reagents :

  • 2-Aminopyridine

  • Ethyl 3-bromo-2-oxopropanoate

Conditions :

  • Reflux in ethanol (78°C, 6–8 hours)

  • Neutralization with aqueous sodium bicarbonate

Yield : ~65–70% (imidazo[1,2-a]pyridine-2-carboxylate intermediate).

Mechanism :

  • Nucleophilic attack of the pyridine amine on the α-carbon of the bromoester.

  • Cyclization via elimination of HBr.

Nitration at C6

Nitration is performed using mixed acid (HNO₃/H₂SO₄) under controlled conditions to ensure regioselectivity.

Method 2: Directed Nitration

Reagents :

  • Imidazo[1,2-a]pyridine-2-carboxylate intermediate

  • Fuming HNO₃ (90%)

  • Concentrated H₂SO₄

Conditions :

  • 0–5°C, 2 hours

  • Quenching with ice-water

Yield : 75–80% (6-nitro derivative).

Regioselectivity :
The electron-rich C6 position is activated by the adjacent pyridine nitrogen, favoring nitration at this site.

Iodination at C8

Electrophilic iodination employs iodine with oxidizing agents to achieve C8 substitution.

Method 3: Ultrasound-Assisted Iodination

Reagents :

  • 6-Nitro-imidazo[1,2-a]pyridine-2-carboxylate

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP)

Conditions :

  • Ethanol solvent

  • Ultrasonic irradiation (40 kHz, 50 W, 30 minutes, RT)

Yield : 86–91% (8-iodo product).

Key Advantages :

  • Transition-metal-free

  • High regioselectivity due to nitro group’s meta-directing effect.

Hydrobromide Salt Formation

The final step involves protonation with hydrobromic acid.

Method 4: Salt Precipitation

Reagents :

  • 8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

  • 48% HBr in acetic acid

Conditions :

  • Stirring in dichloromethane (2 hours, RT)

  • Evaporation and recrystallization from ethanol/ether

Purity : ≥95% (by HPLC).

Comparative Analysis of Methods

StepMethodYield (%)Key Advantage
Core formationEthyl bromooxoacetate cyclization65–70Scalable, minimal byproducts
NitrationMixed acid nitration75–80High regioselectivity
IodinationUltrasound-assisted I₂/TBHP86–91Metal-free, rapid
Salt formationHBr treatment>95High-purity product

Challenges and Optimizations

  • Nitration Control : Over-nitration at C3 is mitigated by maintaining low temperatures.

  • Iodination Selectivity : Ultrasound enhances reaction efficiency, reducing side products.

  • Salt Stability : Hygroscopicity is managed via anhydrous recrystallization .

Chemical Reactions Analysis

8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

8-Iodo-6-nitro-imidazo[1,2-a]pyridine derivatives have been studied for their potential as therapeutic agents. Their structural features allow them to interact with biological targets effectively.

  • Antimicrobial Activity : Research indicates that compounds similar to 8-Iodo-6-nitro-imidazo[1,2-a]pyridine exhibit antimicrobial properties. The nitro group is known to enhance the antibacterial activity by disrupting cellular processes in bacteria .
  • Anticancer Properties : Some studies have shown that imidazo derivatives can induce apoptosis in cancer cells. The presence of iodine and nitro groups may enhance their efficacy against various cancer cell lines by affecting cell signaling pathways .

Drug Development

The compound's unique structure makes it a candidate for developing new drugs targeting specific diseases.

  • CYP Inhibition : It has been noted that compounds of this class may act as inhibitors for cytochrome P450 enzymes, which are crucial in drug metabolism. This property can be beneficial in designing drugs with improved bioavailability and reduced toxicity .

Biological Research

Research involving this compound often focuses on understanding its mechanism of action at the molecular level.

  • Mechanistic Studies : Investigations into how 8-Iodo-6-nitro-imidazo[1,2-a]pyridine interacts with DNA and proteins can provide insights into its potential therapeutic effects and side effects. These studies are essential for assessing the compound's safety and efficacy in clinical applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested various imidazo derivatives against common bacterial strains. The results indicated that compounds similar to 8-Iodo-6-nitro-imidazo[1,2-a]pyridine showed significant inhibition of bacterial growth, suggesting potential as new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights its potential role as an anticancer agent, warranting further exploration in vivo .

Mechanism of Action

The mechanism of action of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in halogen type, substituent positions, and functional groups (Table 1).

Table 1: Structural Analogs of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Compound Name (CAS) Substituents Molecular Weight Key Properties/Activities References
This compound 8-I, 6-NO₂ 463.01* High reactivity, potential antimicrobial
6-Nitro-8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1313712-72-9) 8-Br, 6-NO₂ 341.09 CDK inhibition, moderate yield synthesis
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (861208-16-4) 8-Cl, 6-CF₃ 303.54 Lipophilic, antiviral activity
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (135995-45-8) 8-NH₂, 6-Br 300.10 Anticonvulsant, hydrogen bonding
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1260763-32-3) 8-F, 6-Br 287.09 Enhanced solubility, antibacterial

*Calculated from molecular formula C₁₀H₉BrIN₃O₄.

Substituent Analysis:
  • Halogens (I, Br, Cl, F):
    • Iodine : Larger atomic radius and polarizability increase lipophilicity and membrane permeability compared to Br/Cl/F .
    • Bromo/Chloro : Moderate electronegativity balances reactivity and stability; bromo derivatives are common in kinase inhibitors .
    • Fluoro : High electronegativity enhances metabolic stability and solubility .
  • Nitro vs. Trifluoromethyl (CF₃):
    • Nitro groups are strong electron-withdrawing moieties, enhancing electrophilicity for nucleophilic attacks in biological targets .
    • CF₃ groups increase lipophilicity and resistance to oxidative metabolism, favoring blood-brain barrier penetration .
  • Amino Groups (NH₂): Electron-donating amino groups improve solubility and enable hydrogen bonding, critical for receptor binding in anticonvulsants .

Physicochemical Properties

  • Solubility: Hydrobromide salts (e.g., target compound) exhibit higher aqueous solubility than neutral esters. Fluoro and amino groups further enhance solubility .
  • LogP : Iodo and CF₃ substituents increase logP (e.g., 3.6 for Ethyl 7-chloro-8-iodo analog ), favoring membrane permeability but risking hepatotoxicity.
  • Stability : Nitro groups may confer photolability, whereas CF₃ and F enhance metabolic stability .

Biological Activity

8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide (CAS Number: 1951441-31-8) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The molecular formula for this compound is C11H10BrN3O4C_{11}H_{10}BrN_3O_4, with a molecular weight of approximately 442.01 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological versatility.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
AntidiabeticInhibition of α-glucosidase and β-glucosidase

Anti-inflammatory Activity

A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound showed a selective index (S.I.) higher than celecoxib, indicating its potential as a safer alternative for anti-inflammatory therapies .

Anticancer Properties

Research indicates that the compound can induce apoptosis in various cancer cell lines. For instance, in vitro studies have shown that it effectively reduces cell viability in breast cancer and leukemia cells. The mechanism involves the activation of apoptotic pathways mediated by caspases .

Antimicrobial Effects

The antimicrobial activity was assessed against several bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests its potential use in treating bacterial infections .

Antidiabetic Effects

In another study focusing on metabolic disorders, the compound was evaluated for its ability to inhibit α-glucosidase and β-glucosidase enzymes. Results showed a higher percentage of inhibition compared to standard drugs like acarbose, indicating its potential role in managing diabetes .

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics with high gastrointestinal permeability. However, it is crucial to note that it may act as a CYP1A2 inhibitor, which could lead to drug-drug interactions .

Q & A

Q. Q: What are the standard synthetic routes for preparing 8-Iodo-6-nitro-imidazo[1,2-a]pyridine derivatives, and how are critical intermediates validated?

A: A common approach involves halogenation and nitro-group introduction on the imidazo[1,2-a]pyridine scaffold. For example, bromopyruvate derivatives react with diamino-substituted pyridines under reflux in ethanol with NaHCO₃, yielding intermediates like 6-bromo-8-amino-imidazo[1,2-a]pyridine (65% yield) . Validation relies on multi-spectral analysis:

  • 1H/13C NMR confirms regioselectivity of substitutions (e.g., chemical shifts for nitro groups at δ ~8.5 ppm in ¹H NMR) .
  • HRMS ensures molecular ion peaks align with theoretical values (e.g., [M+H]+ for C₁₁H₁₃N₃O₂ at 219.24 g/mol) .
  • IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ester groups) .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yields of halogenated imidazo[1,2-a]pyridine derivatives?

A: Key parameters include:

  • Solvent selection : Ethanol or DMF enhances solubility of nitro/iodo intermediates .
  • Catalysis : NaHCO₃ or DIPEA (diisopropylethylamine) improves cyclization efficiency .
  • Temperature control : Reflux (80–100°C) balances reaction rate and side-product suppression .
    Recent studies achieved 93–97% yields for imidazo[1,2-a]pyridine-8-carboxamides using HATU-mediated coupling under mild conditions .

Structural and Functional Analysis

Q. Q: What computational tools are used to predict the reactivity of the nitro and iodo groups in this compound?

A: Density Functional Theory (DFT) calculations model electron density distribution, identifying the nitro group as an electrophilic site and the iodo substituent as a potential leaving group. Hirshfeld surface analysis further maps non-covalent interactions (e.g., halogen bonding) critical for crystal packing . Experimental validation via X-ray crystallography (e.g., Acta Crystallographica data ) confirms computational predictions.

Biological Activity and SAR Studies

Q. Q: How does the 6-nitro-8-iodo substitution pattern influence bioactivity compared to other derivatives?

A: The nitro group enhances electron-withdrawing effects, stabilizing π-π interactions with biological targets (e.g., kinase active sites). Iodo substitution improves lipophilicity, aiding membrane permeability. Comparative SAR studies show:

  • Antimicrobial activity : Nitro derivatives exhibit superior potency over cyano or methyl analogues .
  • Cytotoxicity : Iodo-substituted compounds show higher selectivity in tumor cell lines (IC₅₀ < 10 µM) .
    Docking simulations with CDK2 or GABA receptors are recommended to rationalize observed activities .

Contradictory Data Resolution

Q. Q: How to address discrepancies in reported melting points or spectral data for imidazo[1,2-a]pyridine derivatives?

A: Contradictions often arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
  • Impurity profiles : Unreacted starting materials (e.g., bromopyruvate) skew NMR/HRMS results. Purity checks via HPLC (≥95%) are essential .
  • Solvent residues : Ethyl ester derivatives may retain traces of ethanol, affecting IR bands. Lyophilization or repeated recrystallization minimizes this .

Methodological Innovations

Q. Q: What emerging methodologies accelerate the design of imidazo[1,2-a]pyridine-based therapeutics?

A: Two cutting-edge approaches:

  • Solid-phase synthesis : Enables rapid diversification via polymer-bound intermediates (e.g., 2-aminonicotinate derivatives reacting with α-haloketones) .
  • Reaction path search algorithms : Quantum chemical calculations (e.g., ICReDD’s workflows) predict optimal conditions, reducing trial-and-error experimentation .

Safety and Handling Protocols

Q. Q: What precautions are critical when handling hydrobromide salts of nitro-substituted imidazo[1,2-a]pyridines?

A:

  • Storage : Desiccate at 2–8°C to prevent hydrolysis of the nitro group .
  • Waste disposal : Neutralize hydrobromic acid with NaOH before incineration .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

Analytical Challenges in Purity Assessment

Q. Q: How to resolve overlapping signals in ¹H NMR spectra of imidazo[1,2-a]pyridine derivatives?

A: Use 2D NMR techniques :

  • HSQC correlates ¹H and ¹³C shifts, distinguishing aromatic protons (e.g., H-5 vs. H-7) .
  • NOESY identifies spatial proximity between nitro and ester groups, confirming regiochemistry .
    For complex mixtures, hyphenated LC-MS provides real-time purity assessment .

Industrial-Academic Collaboration

Q. Q: How can academic researchers leverage industrial-scale data for imidazo[1,2-a]pyridine derivatives?

A: Cross-reference PubChem (CID 329826280) and Sigma-Aldrich (MFCD02325396) entries for validated spectral libraries and safety data . Contract research organizations (CROs) offer scale-up support, bridging milligram-to-kilogram synthesis gaps .

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